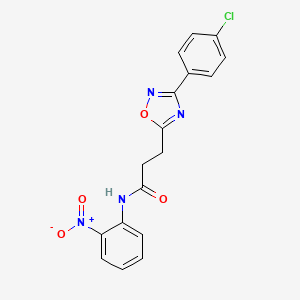
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide, also known as DMNQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMNQ is a redox-active molecule that can undergo reversible one-electron transfer reactions, making it useful in studying redox processes in biological systems.
Mécanisme D'action
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide acts as a redox-active molecule by accepting or donating electrons in biological systems. It can undergo reversible one-electron transfer reactions, making it useful in studying redox processes in biological systems. This compound can also generate reactive oxygen species, which can induce oxidative stress in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. It can induce oxidative stress and activate various signaling pathways, leading to changes in gene expression and cellular metabolism. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide is its redox activity, which allows it to be used in studying redox processes in biological systems. This compound is also relatively stable and can be easily synthesized in the lab. However, this compound can generate reactive oxygen species, which can induce oxidative stress and damage cells. This can be a limitation in certain experiments, and precautions must be taken to minimize its effects.
Orientations Futures
There are several future directions for research involving N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide. One potential application is in the development of anti-cancer therapies. This compound has been shown to induce apoptosis in cancer cells, and further research could lead to the development of novel anti-cancer agents. This compound could also be used in the study of redox processes in various biological pathways, including metabolism and aging. Additionally, this compound could be used in the development of new redox-active materials for energy storage and conversion applications.
In conclusion, this compound is a synthetic compound that has potential applications in various scientific fields. Its redox activity makes it useful in studying redox processes in biological systems, and it has been shown to have various biochemical and physiological effects on cells. While this compound has advantages in lab experiments, precautions must be taken to minimize its potential effects on cells. There are several future directions for research involving this compound, including the development of anti-cancer therapies and the study of redox processes in various biological pathways.
Méthodes De Synthèse
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide can be synthesized through a multi-step process that involves the condensation of 2-hydroxy-6-methylquinoline-3-carbaldehyde with 2,5-dimethylaniline, followed by the reaction with nicotinoyl chloride. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the study of redox processes in biological systems. This compound can act as an electron acceptor or donor, allowing researchers to study the role of redox processes in various biological pathways.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-7-9-22-20(11-16)13-21(24(29)27-22)15-28(23-12-17(2)6-8-18(23)3)25(30)19-5-4-10-26-14-19/h4-14H,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTRFAZZUUPNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=C(C=CC(=C3)C)C)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


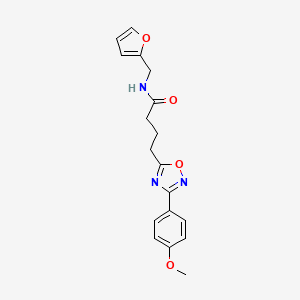
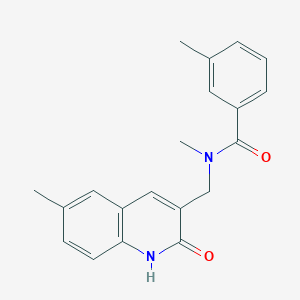
![N-(4-bromophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697599.png)


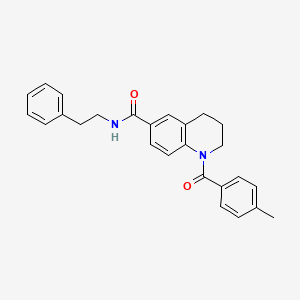
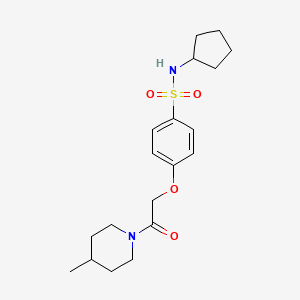
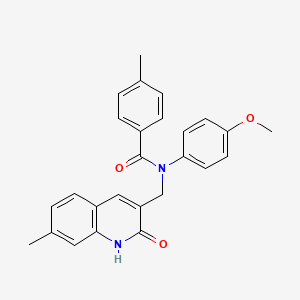

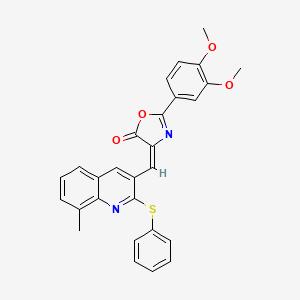
![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)
